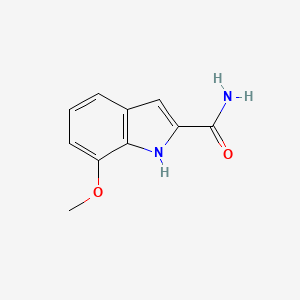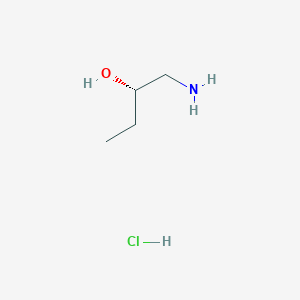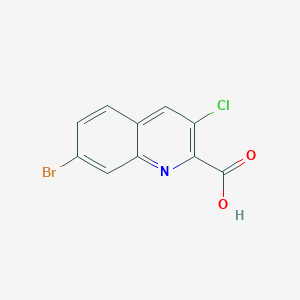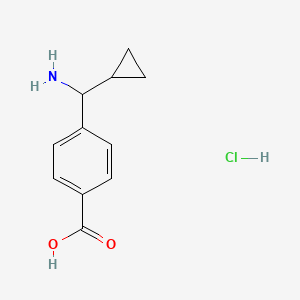
2-Bromo-5-iodo-4-(trifluoromethyl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-5-iodo-4-(trifluoromethyl)pyrimidine is a heterocyclic organic compound with the molecular formula C5HBrF3IN2 and a molecular weight of 352.88 g/mol . This compound is characterized by the presence of bromine, iodine, and trifluoromethyl groups attached to a pyrimidine ring. It is primarily used in research and development due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-iodo-4-(trifluoromethyl)pyrimidine typically involves halogenation reactions. One common method is the reaction of 5-bromo-2-chloropyrimidine with hydroiodic acid, which results in the substitution of the chlorine atom with an iodine atom . Another approach involves the regioselective deprotonation at the C-3 position of a pyridine derivative followed by trapping with carbon dioxide .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, likely due to its specialized use in research rather than large-scale industrial applications. the principles of halogenation and regioselective deprotonation can be scaled up for industrial synthesis if needed.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-5-iodo-4-(trifluoromethyl)pyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using appropriate reagents.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.
Common Reagents and Conditions
Hydroiodic Acid: Used for halogen substitution reactions.
Palladium Catalysts: Employed in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce various biaryl compounds, while substitution reactions can yield a range of halogenated pyrimidine derivatives.
Applications De Recherche Scientifique
2-Bromo-5-iodo-4-(trifluoromethyl)pyrimidine has several applications in scientific research, including:
Mécanisme D'action
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Bromo-5-(trifluoromethyl)pyridine
- 2-Iodo-5-(trifluoromethyl)pyridine
- 5-Bromo-4-(trifluoromethyl)pyrimidine
Uniqueness
2-Bromo-5-iodo-4-(trifluoromethyl)pyrimidine is unique due to the simultaneous presence of bromine, iodine, and trifluoromethyl groups on the pyrimidine ring. This combination of substituents can significantly influence its reactivity and interactions with other molecules, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C5HBrF3IN2 |
|---|---|
Poids moléculaire |
352.88 g/mol |
Nom IUPAC |
2-bromo-5-iodo-4-(trifluoromethyl)pyrimidine |
InChI |
InChI=1S/C5HBrF3IN2/c6-4-11-1-2(10)3(12-4)5(7,8)9/h1H |
Clé InChI |
FVJSUVLTECKCRJ-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=NC(=N1)Br)C(F)(F)F)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[[3-(3-fluorophenyl)-2-oxo-5-oxazolidinyl]methyl]acetamide](/img/structure/B13652264.png)
![(E)-5,5'-Difluoro-[2,2'-biindolinylidene]-3,3'-dione](/img/structure/B13652276.png)
![2-Chloro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-((2-(trimethylsilyl)ethoxy)methyl)-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13652281.png)





![3-Amino-6-methylimidazo[1,2-a]pyridine-2-carboxylicacid](/img/structure/B13652293.png)

![methyl 2-{1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl}acetate](/img/structure/B13652297.png)
